molecular formula C7H6BNO2S B13672186 Benzo[d]isothiazol-4-ylboronic acid

Benzo[d]isothiazol-4-ylboronic acid

Katalognummer: B13672186
Molekulargewicht: 179.01 g/mol
InChI-Schlüssel: BHGYIBNNFGAOQU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzo[d]isothiazol-4-ylboronic acid is an organic compound with the molecular formula C7H6BNO2S. It is a member of the boronic acid family, which are known for their versatility in organic synthesis, particularly in the Suzuki-Miyaura coupling reactions . This compound features a benzisothiazole ring fused with a boronic acid group, making it a valuable intermediate in various chemical processes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Benzo[d]isothiazol-4-ylboronic acid typically involves the reaction of benzisothiazole with boronic acid derivatives under specific conditions. One common method is the palladium-catalyzed borylation of benzisothiazole using bis(pinacolato)diboron as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Analyse Chemischer Reaktionen

Types of Reactions

Benzo[d]isothiazol-4-ylboronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, DMF).

    Oxidation: Oxidizing agents such as hydrogen peroxide or sodium periodate.

    Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.

Major Products

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenol derivatives.

    Substitution: Various substituted benzisothiazole derivatives.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Benzo[c]isothiazol-4-ylboronic acid
  • Benzo[b]thiophene-2-boronic acid
  • Isothiazole-4-boronic acid

Uniqueness

Benzo[d]isothiazol-4-ylboronic acid is unique due to the presence of both the benzisothiazole ring and the boronic acid group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a unique combination of stability and reactivity, making it a versatile intermediate in various chemical and biological applications .

Eigenschaften

Molekularformel

C7H6BNO2S

Molekulargewicht

179.01 g/mol

IUPAC-Name

1,2-benzothiazol-4-ylboronic acid

InChI

InChI=1S/C7H6BNO2S/c10-8(11)6-2-1-3-7-5(6)4-9-12-7/h1-4,10-11H

InChI-Schlüssel

BHGYIBNNFGAOQU-UHFFFAOYSA-N

Kanonische SMILES

B(C1=C2C=NSC2=CC=C1)(O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.